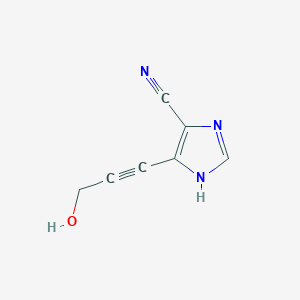
Cyclohexanone, 2,2-diphenyl-
Descripción general
Descripción
“Cyclohexanone, 2,2-diphenyl-” is an organic compound with the linear formula C18H18O . It is part of a collection of rare and unique chemicals provided to early discovery researchers . The molecular weight of this compound is 250.344 .
Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2,2-diphenyl-” is represented by the linear formula C18H18O . The InChI representation of the molecule is InChI=1S/C18H18O/c19-17-13-7-8-14-18 (17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 .Physical And Chemical Properties Analysis
“Cyclohexanone, 2,2-diphenyl-” is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .Aplicaciones Científicas De Investigación
Oxidation Reactions and Industrial Applications
Cyclohexanone and its derivatives are crucial in the chemical industry, particularly in oxidation reactions. The oxidation of cyclohexane is a vital chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion rates in these processes. The oxidation is often carried out using oxygen or air, with recent studies focusing on enhancing the efficiency and selectivity of these reactions (Abutaleb & Ali, 2021).
Catalysis and Synthetic Chemistry
Cyclohexanone derivatives serve as important intermediates in synthetic chemistry. For example, cyclohexanone monooxygenase is a biocatalyst that facilitates Baeyer-Villiger oxidations of various ketones to produce lactones, which are valuable chiral building blocks. This enzyme-based method has been highlighted for its potential in asymmetric synthesis, offering a green and efficient alternative to traditional chemical routes (Stewart, 1998).
Environmental Impact and Flame Retardants
The environmental persistence and impact of brominated flame retardants, including compounds related to cyclohexanone structures, have been extensively reviewed. These studies emphasize the widespread contamination of environments with polybrominated diphenyl ethers (PBDEs) and discuss their toxicological implications for human health and ecosystems. Efforts to understand and mitigate the environmental footprint of such compounds continue to be a significant area of research, reflecting the balance between their industrial utility and environmental risks (Wu et al., 2020).
Energy Storage and Hydrogen Carriers
Organic liquid phase hydrogen carriers are being explored for their potential in energy storage and transport. Among various classes of compounds studied, cycloalkanes, including cyclohexanone derivatives, have been identified as potential candidates. These compounds offer a promising approach for hydrogen storage, with methylcyclohexane often cited as a suitable organic hydrogen carrier due to its physical properties and relatively high hydrogen content. The economic viability and environmental impact of using such compounds for hydrogen storage are areas of ongoing research (Bourane et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2,2-diphenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQVFCTDWFOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177133 | |
| Record name | Cyclohexanone, 2,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 2,2-diphenyl- | |
CAS RN |
22612-62-0 | |
| Record name | Cyclohexanone, 2,2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone,2-diphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2,2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)






![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


